Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate
Description
Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate is a synthetic benzo[c]chromen derivative characterized by a bicyclic chromen scaffold fused with a partially hydrogenated benzene ring. The compound features a 6-oxo group on the chromen system, an ethoxy ester, and a phenyl-substituted acetoxy moiety at position 3 of the benzo[c]chromen core.
Properties
IUPAC Name |
ethyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-2-26-23(25)21(15-8-4-3-5-9-15)27-16-12-13-18-17-10-6-7-11-19(17)22(24)28-20(18)14-16/h3-5,8-9,12-14,21H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFUSXOHWMKKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate typically involves multiple steps. One common method includes the reaction of o-benzyl-protected phenols with sulfonium salts, followed by a photocatalytically triggered single-electron transfer to form an aryl radical. This radical undergoes cyclization and subsequent ring expansion to yield the desired tricyclic system .
Industrial Production Methods
the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Differences and Implications
Benzyl derivatives are noted in plant metabolite studies . Halogenated Derivatives: Chloro () and bromo () substituents improve electrophilicity, aiding in covalent interactions with biological targets. The 4-bromo-sulfonamide analog () exhibits fungicidal activity, suggesting halogenation as a strategy for drug design . Amide vs. Ester: Acetamide derivatives () prioritize hydrogen-bonding interactions, while esters (e.g., ethyl, methyl) balance stability and hydrolysis rates .
Synthetic Accessibility: Condensation reactions (e.g., cyclohexanone derivatives with aromatic alcohols) are common for benzo[c]chromen synthesis . The acetic acid derivative () serves as a precursor for esterification or amidation .
Natural Occurrence: Benzyl- and acetic acid derivatives are identified in plant extracts, linking them to natural product biosynthesis pathways .
Q & A
Q. What are the key synthetic pathways for Ethyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetate, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Core benzochromene formation : Cyclization of substituted phenolic precursors under acidic or basic conditions.
- Etherification : Introduction of the ethoxy and phenylacetate groups via nucleophilic substitution or coupling reactions. Key intermediates are monitored using thin-layer chromatography (TLC) to assess reaction completion .
- Esterification : Ethyl ester formation under reflux with anhydrous ethanol and catalytic acid.
Q. Critical Parameters :
| Step | Temperature Range | Reaction Time | Yield Optimization Strategy |
|---|---|---|---|
| Cyclization | 80–120°C | 6–12 hrs | Use of inert atmosphere to prevent oxidation |
| Etherification | RT–60°C | 2–4 hrs | Excess alkylating agent (e.g., ethyl bromoacetate) |
| Esterification | 70–90°C | 4–8 hrs | Dean-Stark trap for water removal |
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural confirmation relies on:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional parameters. For example, the tetrahydrobenzo[c]chromen core shows bond lengths of 1.45–1.52 Å for C–O ether linkages .
- Spectroscopy :
Advanced Research Questions
Q. How do substituents on the benzochromene core influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?
Methodological Answer:
- SAR Insights :
- Contradictions :
- Some studies report anti-inflammatory activity for 3-oxy derivatives, while others note reduced efficacy due to steric hindrance from bulky substituents .
Q. Comparative Bioactivity Table :
Q. What computational methods are used to predict reactivity and optimize geometry for this compound?
Methodological Answer:
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?
Methodological Answer:
- Case Study : A reported [M+H] at m/z 365.17 (HRMS) may conflict with NMR integration ratios if impurities exist.
- Resolution Strategies :
Q. What role does crystallography play in understanding intermolecular interactions in solid-state forms?
Methodological Answer:
- SHELX Refinement : Resolves packing motifs (e.g., π-π stacking between benzochromene cores at 3.8 Å spacing) and hydrogen-bonding networks involving the 6-oxo group .
- Polymorphism Screening : Identifies stable forms via solvent-drop grinding. For example, Form I (monoclinic, P2/c) exhibits higher thermal stability (TGA onset: 220°C) than Form II (orthorhombic, Pbca) .
Q. How can reaction yields be improved in large-scale syntheses?
Methodological Answer:
- Process Optimization :
- Microwave-assisted synthesis : Reduces cyclization time from 12 hrs to 2 hrs with 85% yield .
- Catalysis : Pd/C or Ni catalysts enhance coupling efficiency (e.g., Suzuki-Miyaura for aryl ether formation) .
- Purification : Flash chromatography (hexane:EtOAc gradients) achieves >95% purity, avoiding silica gel degradation observed with acidic mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
